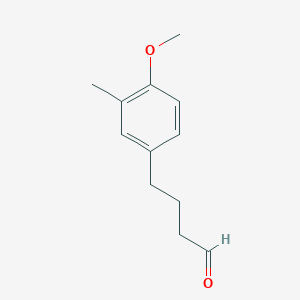

4-(4-Methoxy-3-methylphenyl)butanal

説明

4-(4-Methoxy-3-methylphenyl)butanal is an aromatic aldehyde featuring a butyl chain attached to a substituted phenyl ring (methoxy at position 4 and methyl at position 3). Such compounds are frequently utilized in organic synthesis, fragrance development, and pheromone research due to their reactivity and biological activity .

特性

分子式 |

C12H16O2 |

|---|---|

分子量 |

192.25 g/mol |

IUPAC名 |

4-(4-methoxy-3-methylphenyl)butanal |

InChI |

InChI=1S/C12H16O2/c1-10-9-11(5-3-4-8-13)6-7-12(10)14-2/h6-9H,3-5H2,1-2H3 |

InChIキー |

QBXLGSDPCORQEW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)CCCC=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs: Substituent Effects

Substituents on the phenyl ring and the aldehyde chain significantly influence chemical properties and applications. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- The methyl group at position 3 introduces steric hindrance, which may reduce enzymatic degradation in biological systems compared to unsubstituted analogs .

- Functional Group Differences: Aldehydes (e.g., 4-(n-Heptyloxy)butanal) exhibit higher volatility and pheromone activity compared to alcohols or carboxylic acids . Carboxylic acids like 4-(4-Methylphenyl)butanoic acid are more polar, favoring applications in drug formulation over aldehydes .

Functional Analogs: Chain Length and Bioactivity

Butanal Derivatives in Pheromones:

- 4-(n-Heptyloxy)butanal, a component of the Asian longhorned beetle pheromone, demonstrates that chain length (heptyloxy vs. methoxy/methyl) critically impacts species-specific attraction. Longer alkoxy chains enhance volatility but may reduce binding affinity to insect receptors .

- Synergistic effects are observed when aldehydes are combined with other compounds (e.g., α-farnesene), suggesting that 4-(4-Methoxy-3-methylphenyl)butanal could similarly require co-formulants for optimal activity .

- Metabolic Considerations: Hydroxy-substituted analogs like 4-(4-Hydroxy-3-methoxyphenyl)-1-butanol are prone to glucuronidation or sulfation in metabolic pathways, whereas methoxy/methyl groups in the target compound may confer greater stability .

Application-Specific Analogs

- Laboratory Reagents:

- 4-(4-Ethoxy-3-methoxyphenyl)butanal is discontinued commercially, highlighting the niche demand for such aldehydes in research .

- Trifluoromethyl-substituted benzaldehydes (e.g., 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are preferred in fluorinated compound synthesis due to their enhanced stability .

Research Findings and Implications

- Pheromone Studies:

- Blending aldehydes with sesquiterpenes like α-farnesene increases insect attraction, implying that 4-(4-Methoxy-3-methylphenyl)butanal could be optimized via similar synergistic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。